N-(Methyl-d3)-3-phenylpropylamine: Structural Profiling and Its Role as a Stable Isotope-Labeled Standard in Neuropharmacological QC
N-(Methyl-d3)-3-phenylpropylamine: Structural Profiling and Its Role as a Stable Isotope-Labeled Standard in Neuropharmacological QC
Executive Summary
In the rigorous landscape of pharmaceutical quality control and neuropharmacological drug development, the precision of analytical quantification is paramount. N-(Methyl-d3)-3-phenylpropylamine (CAS 55469-88-0) is a highly specialized Stable Isotope-Labeled (SIL) secondary amine[1]. It serves as the deuterated analog of N-methyl-3-phenylpropylamine (CAS 23580-89-4), a compound officially recognized by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as[2].
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a critical analytical tool. Fluoxetine Impurity B is a key degradation product and synthetic byproduct of the widely prescribed SSRI, Fluoxetine[3]. To comply with stringent ICH (International Council for Harmonisation) guidelines regarding genotoxic and pharmacopeial impurities, trace quantification of Impurity B in Active Pharmaceutical Ingredients (APIs) is mandatory. N-(Methyl-d3)-3-phenylpropylamine acts as the ultimate Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, correcting for matrix effects and ensuring absolute quantitative fidelity.
Chemical Structure and Physicochemical Profiling
The structural logic behind N-(Methyl-d3)-3-phenylpropylamine is engineered for mass spectrometric excellence. The molecule consists of a phenyl ring linked via a propyl chain to a secondary amine, where the N-methyl group has been fully deuterated (–CD3).
The Causality of Isotopic Placement
Placing the deuterium atoms on the N-methyl group rather than the amine nitrogen (–ND–) is a deliberate, causality-driven design choice. Protons attached to heteroatoms (like nitrogen) are highly labile and will rapidly undergo hydrogen-deuterium exchange (HDX) with protic solvents (e.g., H2O , CH3OH ) used in reverse-phase liquid chromatography. Conversely, the C–D bonds in the methyl group are covalently stable under physiological and acidic LC conditions. This ensures the integrity of the +3 Da mass shift throughout the entire analytical workflow.
Quantitative Data Summary
The table below summarizes the physicochemical properties of both the unlabeled impurity and its SIL-IS counterpart, demonstrating how deuteration preserves chromatographic behavior while enabling mass differentiation.
| Property | Value (Unlabeled Impurity B) | Value (D3-Labeled IS) | Analytical Significance |
| Molecular Formula | C10H15N | C10H12D3N | The +3 Da shift prevents isotopic cross-talk[1]. |
| Molecular Weight | 149.23 g/mol | 152.25 g/mol | Optimal for distinct MRM precursor selection[4]. |
| Exact Mass | 149.1204 Da | 152.1393 Da | High-resolution MS differentiation[5]. |
| pKa (Predicted) | 10.60 ± 0.10 | ~10.60 | Ensures full protonation at acidic LC pH[6]. |
| LogP | ~2.5 | ~2.5 | Dictates identical reverse-phase C18 retention[5]. |
Mechanistic Role in LC-MS/MS Workflows
In electrospray ionization (ESI), the presence of co-eluting formulation excipients often leads to severe matrix effects (ion suppression or enhancement). By spiking the sample with N-(Methyl-d3)-3-phenylpropylamine, the SIL-IS co-elutes exactly with the unlabeled Fluoxetine Impurity B. Because they experience the exact same matrix environment at the exact same retention time, any ion suppression affects both molecules equally. The mass spectrometer quantifies the ratio of their peak areas, effectively canceling out the matrix error.
Furthermore, the +3 Da mass shift is the mathematical "sweet spot." A +1 or +2 Da shift often suffers from isotopic overlap due to the natural abundance of 13C in the unlabeled analyte, leading to false positives at the Lower Limit of Quantification (LLOQ). The +3 Da shift completely bypasses this natural isotopic envelope.
Step-by-step LC-MS/MS workflow for quantifying Fluoxetine Impurity B using its D3-labeled standard.
Experimental Protocol: Self-Validating LC-MS/MS Quantification
To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes internal checks to confirm system suitability before any API sample is analyzed.
Phase 1: System Suitability Testing (SST) & Cross-Talk Validation
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Causality: Before sample analysis, the system must prove that the +3 Da mass shift effectively eliminates cross-talk between the MS/MS channels.
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Action: Inject a blank matrix spiked only with the D3-IS (100 ng/mL). Monitor the unlabeled MRM channel ( m/z 150.1 → 91.1).
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Validation Criteria: The unlabeled channel must show a signal-to-noise (S/N) ratio of < 3. If a peak appears, it indicates isotopic impurity in the IS standard or in-source fragmentation anomalies, invalidating the run.
Phase 2: Sample Preparation
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Causality: Fluoxetine API formulations contain binders and excipients that cause ion suppression. Protein precipitation/dilution mitigates this.
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Action:
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Dissolve 10 mg of Fluoxetine API in 10 mL of LC-MS grade Methanol.
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Spike 10 µL of the N-(Methyl-d3)-3-phenylpropylamine stock (1 µg/mL) into 990 µL of the sample.
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Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet insoluble excipients. Transfer the supernatant to an autosampler vial.
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Phase 3: Chromatographic Separation
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Causality: The secondary amine (pKa 10.60) requires an acidic mobile phase to remain fully ionized, ensuring sharp peak shapes and preventing secondary interactions with free silanols on the column stationary phase[6].
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Action:
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Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
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Phase 4: MS/MS Detection (ESI+)
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Causality: Collision-Induced Dissociation (CID) of the protonated precursor ions yields a highly stable tropylium cation ( m/z 91.1) via the cleavage of the benzyl bond.
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Action: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Monitor the following Multiple Reaction Monitoring (MRM) transitions:
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Unlabeled Impurity B: m/z 150.1 → 91.1 (Collision Energy: 20 eV)
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D3-IS: m/z 153.1 → 91.1 (Collision Energy: 20 eV)
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MRM fragmentation logic showing the +3 Da precursor mass shift preventing isotopic cross-talk.
References
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Title: N-Methyl-3-phenylpropan-1-amine | CID 35417 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 23580-89-4: N-methyl-3-phenylpropan-1-amine [cymitquimica.com]
- 3. thomassci.com [thomassci.com]
- 4. Fluoxetine impurity B EP Reference Standard CAS 23580-89-4 Sigma Aldrich [sigmaaldrich.com]
- 5. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wap.guidechem.com [wap.guidechem.com]
